molecular formula C18H29NO B4039328 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine

1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine

Cat. No.: B4039328
M. Wt: 275.4 g/mol
InChI Key: FXIYMLSHBZTYLT-UHFFFAOYSA-N
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Description

1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine is a synthetic organic compound with the molecular formula C18H29NO. It is characterized by the presence of a piperidine ring substituted with a 3-(2-ethylphenoxy)propyl group and two methyl groups at positions 3 and 5.

Scientific Research Applications

1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine has several scientific research applications, including:

Preparation Methods

The synthesis of 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol, 3-chloropropanol, and 3,5-dimethylpiperidine.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The synthetic route involves the reaction of 2-ethylphenol with 3-chloropropanol to form 3-(2-ethylphenoxy)propanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

1-[3-(2-Ethylphenoxy)propyl]-3,5-dimethylpiperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-4-17-8-5-6-9-18(17)20-11-7-10-19-13-15(2)12-16(3)14-19/h5-6,8-9,15-16H,4,7,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIYMLSHBZTYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCN2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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